molecular formula C21H28N4O3S2 B2772560 (4-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl)piperazin-1-yl)(2-(methylthio)phenyl)methanone CAS No. 1286705-66-5

(4-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl)piperazin-1-yl)(2-(methylthio)phenyl)methanone

Cat. No. B2772560
CAS RN: 1286705-66-5
M. Wt: 448.6
InChI Key: WMDSKVAWIZLRJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl)piperazin-1-yl)(2-(methylthio)phenyl)methanone is a useful research compound. Its molecular formula is C21H28N4O3S2 and its molecular weight is 448.6. The purity is usually 95%.
BenchChem offers high-quality (4-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl)piperazin-1-yl)(2-(methylthio)phenyl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl)piperazin-1-yl)(2-(methylthio)phenyl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Molecular Interactions and Pharmacophore Models

Research on closely related compounds, such as pyrazole carboxamide derivatives, focuses on their interactions with biological targets. For instance, studies on cannabinoid receptor antagonists explore the molecular interactions and conformational dynamics essential for binding to the CB1 cannabinoid receptor. These investigations contribute to developing unified pharmacophore models that aid in understanding receptor-ligand interactions, facilitating the design of new therapeutic agents (Shim et al., 2002).

Synthesis and Structural Characterization

The synthesis and structural characterization of novel pyrazole derivatives, including those with piperazine moieties, are crucial for expanding the chemical space of compounds with potential therapeutic applications. These studies often involve detailed synthetic routes, X-ray crystallography, and spectroscopic methods to elucidate compound structures, providing a foundation for further biological evaluation (Lv, Ding, & Zhao, 2013).

Biological Activities

The exploration of biological activities is a significant area of research for compounds within this class. Novel pyrazole and isoxazole derivatives have been synthesized and evaluated for their antibacterial and antifungal properties, highlighting the potential of these compounds in addressing microbial resistance issues (Sanjeeva, Reddy, & Venkata, 2022). Similarly, the antimicrobial and phytotoxic screening of pyrazoline derivatives reveals their potential in developing new agrochemicals and pharmaceuticals (Mumtaz et al., 2015).

properties

IUPAC Name

[4-[1-(1,1-dioxothiolan-3-yl)-3,5-dimethylpyrazol-4-yl]piperazin-1-yl]-(2-methylsulfanylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N4O3S2/c1-15-20(16(2)25(22-15)17-8-13-30(27,28)14-17)23-9-11-24(12-10-23)21(26)18-6-4-5-7-19(18)29-3/h4-7,17H,8-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMDSKVAWIZLRJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C2CCS(=O)(=O)C2)C)N3CCN(CC3)C(=O)C4=CC=CC=C4SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl)piperazin-1-yl)(2-(methylthio)phenyl)methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.